molecular formula C12H17N3O4 B6209374 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid CAS No. 1251904-17-2

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid

Cat. No.: B6209374
CAS No.: 1251904-17-2
M. Wt: 267.28 g/mol
InChI Key: PEDGWWWLDZOMMV-VIFPVBQESA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a pyrimidin-4-yl substituent, and a propanoic acid backbone in the S-configuration. The Boc group serves as a protective moiety, commonly used in peptide synthesis to prevent undesired reactions during coupling steps . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the development of kinase inhibitors, antiviral agents, or protease-targeted therapies .

Properties

CAS No.

1251904-17-2

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1

InChI Key

PEDGWWWLDZOMMV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=NC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=NC=C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Formation of Weinreb Amide Intermediate

  • Convert the Boc-protected amino acid to its Weinreb amide using N,O-dimethylhydroxylamine and coupling agents (e.g., EDC, DIPEA).

  • React with alkynyl lithium salts (e.g., lithium phenylacetylide) to form ynones.

Representative Reaction :

Boc-Aspartic acid derivative+Alkynyl Li saltTHF, -78°CYnone intermediate\text{Boc-Aspartic acid derivative} + \text{Alkynyl Li salt} \xrightarrow{\text{THF, -78°C}} \text{Ynone intermediate}

Yield : 65–72%.

Ytterbium-Catalyzed Heterocyclization with Amidines

The ynone intermediate undergoes cyclization with amidines to form the pyrimidine ring. Ytterbium triflate (Yb(OTf)₃) serves as a Lewis acid catalyst, enabling efficient six-membered ring formation:

Optimized Cyclization Protocol

  • Substrates : Ynone (1.0 equiv), benzamidine hydrochloride (1.5 equiv).

  • Conditions : Yb(OTf)₃ (10 mol%), potassium carbonate (1.2 equiv), ethyl acetate/petroleum ether (30:70) as eluent.

  • Reaction Time : 12–18 hours at 80°C.

Example :

Ynone+BenzamidineYb(OTf)₃(2S)-Boc-protected pyrimidinylpropanoate\text{Ynone} + \text{Benzamidine} \xrightarrow{\text{Yb(OTf)₃}} \text{(2S)-Boc-protected pyrimidinylpropanoate}

Yield : 68–75%.

Substituent Effects on Pyrimidine Formation

Electron-deficient aryl groups (e.g., 4-cyanophenyl) enhance cyclization efficiency due to increased electrophilicity at the reaction center.

Deprotection and Final Hydrolysis

The tert-butyl ester is cleaved under acidic conditions to yield the free carboxylic acid:

Procedure :

  • Treat the Boc-protected ester with 5N HCl in dioxane at room temperature for 4 hours.

  • Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

Yield : >90%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Ynone CyclizationAlkynyl Li addition, Yb(OTf)₃68–75High stereocontrol, scalableRequires anhydrous conditions
Direct CouplingBoc protection, Suzuki-Miyaura50–60Modular for diverse aryl groupsLow yield for pyrimidine derivatives
Resin-Based PurificationIon-exchange chromatography79–85High purity, minimal side productsTime-consuming

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrimidinyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: 4-dimethylaminopyridine (DMAP), N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation: Formation of oxidized derivatives of the pyrimidinyl group.

    Reduction: Formation of reduced derivatives of the pyrimidinyl group.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving pyrimidinyl groups.

    Organic Synthesis:

    Biological Studies: It is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The Boc protecting group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally analogous molecules with modifications in the substituent groups or stereochemistry:

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS: 368866-33-5)
  • Substituent: Replaces pyrimidin-4-yl with oxan-4-yl (tetrahydropyran-4-yl), a non-aromatic ether group.
  • Synthetic Accessibility: The oxan-4-yl variant may require milder coupling conditions due to the absence of aromatic ring functionalization . Price: Available at $360–$394 per 250 mg from suppliers like ChemScene and Activate Scientific .
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
  • Substituent: Features a fluorenylmethoxycarbonyl (Fmoc)-protected methyl amino group instead of pyrimidin-4-yl.
  • Key Differences :
    • Molecular Weight : Higher molecular weight (C24H28N2O6 vs. ~C13H19N3O4 for the target compound) due to the bulky Fmoc group .
    • Application : The Fmoc group is acid-labile, making this variant suitable for solid-phase peptide synthesis under basic conditions .
2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids
  • Substituent: Contains a sulfanylpropanoyl group and a hexahydropyrimidine ring.
  • Key Differences :
    • Biological Activity : Demonstrated antihypertensive effects in preclinical studies, highlighting the role of sulfur-containing groups in modulating cardiovascular targets .
    • Ring Saturation : The saturated pyrimidine ring reduces aromaticity, altering binding affinity compared to the target compound’s planar pyrimidine group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Pyrimidin-4-yl) Oxan-4-yl Variant Fmoc-Methyl Variant
Molecular Weight ~285 g/mol (estimated) ~285 g/mol 440.50 g/mol
logP ~1.2 (predicted) ~1.8 (predicted) ~3.5 (predicted)
Solubility Moderate in polar solvents High in organic solvents Low due to Fmoc group
Protection Stability Boc: Acid-labile Boc: Acid-labile Fmoc: Base-labile

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrimidinyl protons (δ ~8.3–9.0 ppm). notes NMR’s role in verifying indole derivatives, analogous to pyrimidine systems .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (C₁₃H₁₈N₄O₄, theoretical MW: 294.13).
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) .

How does the pyrimidin-4-yl substituent influence the compound’s reactivity in peptide coupling reactions?

Advanced Research Focus
The pyrimidin-4-yl group introduces steric and electronic effects:

  • Steric Hindrance : The planar pyrimidine ring may reduce coupling efficiency with bulky amino acids. Use coupling agents like HATU () to enhance activation .
  • Electronic Effects : Pyrimidine’s electron-deficient nature can stabilize intermediates during amide bond formation. Monitor pH to avoid deprotonation of the carboxylic acid (optimal pH 7–8) .
  • Side Reactions : Pyrimidine’s nitrogen atoms may coordinate with metal catalysts (e.g., Pd in cross-couplings). Use chelating agents (e.g., EDTA) to suppress undesired coordination .

What strategies resolve contradictions in reported biological activity data for Boc-protected amino acid derivatives?

Advanced Research Focus
Discrepancies may arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) or deprotected intermediates can skew bioassays. Use LC-MS to quantify impurities ( recommends thresholds <0.5%) .
  • Solubility Variability : The pyrimidin-4-yl group reduces aqueous solubility. Standardize assay buffers (e.g., 10% DMSO in PBS) to ensure consistent dosing .
  • Enzymatic Stability : Boc deprotection in vivo can alter pharmacokinetics. Compare in vitro (cell-free) and in vivo (rodent) data to identify metabolic pathways .

How can this compound be applied in studying enzyme-substrate interactions?

Q. Advanced Research Focus

  • Inhibitor Design : The Boc group mimics natural substrates for proteases (e.g., HIV-1 protease). Use fluorescence polarization assays to measure binding affinity .
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives (e.g., at the pyrimidine ring) for NMR-based mechanistic studies of enzyme kinetics .
  • Crystallographic Probes : Co-crystallize with target enzymes (e.g., kinases) to map active-site interactions. notes structural analogs used in renin inhibitor studies .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective bulk purification .
  • Racemization Risks : Optimize coupling steps (e.g., use OxymaPure instead of HOBt) to retain stereochemistry during scale-up .
  • Regulatory Compliance : Ensure residual solvents (e.g., TEA) meet ICH Q3C guidelines (<3200 ppm). highlights safety protocols for dimethylamino-containing analogs .

How does the tert-butoxycarbonyl group impact the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • Acid Sensitivity : The Boc group is labile in acidic environments (e.g., stomach pH). Use in vitro assays with neutral buffers to prevent premature deprotection .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at –20°C in anhydrous conditions .
  • Enzymatic Hydrolysis : Esterases may cleave the Boc group in vivo. Compare stability in plasma vs. buffer to assess metabolic liability .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding to pyrimidine-binding proteins (e.g., dihydrofolate reductase). validates docking with γ-branched analogs .
  • MD Simulations : GROMACS simulations (100 ns) can assess conformational flexibility of the propanoic acid backbone in aqueous environments .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .

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